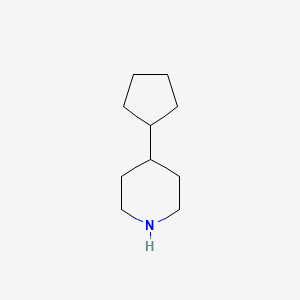

4-cyclopentylPiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRPDCXAJWUFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyclopentylpiperidine: Structural Profiling, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to stereochemically rich, three-dimensional molecules is paramount for developing selective and efficacious therapeutics. 4-Cyclopentylpiperidine has emerged as a highly versatile small molecule building block that perfectly aligns with this paradigm shift[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and its critical utility in synthesizing complex active pharmaceutical ingredients (APIs), including allosteric inhibitors and multicomponent reaction (MCR) products.

Chemical Identity and Physicochemical Profiling

The structural architecture of this compound consists of a piperidine ring substituted at the 4-position with a cyclopentyl group. Available commercially as both a free base and a hydrochloride salt, it serves as a robust intermediate for further functionalization[2],[1].

A critical metric of this molecule is its complete saturation. Lacking any sp²-hybridized carbons, the free base boasts a Fraction of sp³ carbons (Fsp³) of 1.0. This exceptional Fsp³ directly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates due to enhanced 3D spatial coverage[3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| CAS Number (Free Base) | 123812-47-5[2] |

| CAS Number (HCl Salt) | 1354962-37-0[1] |

| Molecular Formula (Free Base) | C₁₀H₁₉N[2] |

| Molecular Formula (HCl Salt) | C₁₀H₂₀ClN[1] |

| Molecular Weight (Free Base) | 153.26 g/mol [2] |

| Molecular Weight (HCl Salt) | 189.72 g/mol [1] |

| Fraction Csp³ (Fsp³) | 1.0 (Free Base) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Melting Point (HCl Salt) | 238 °C[3] |

Conformational Landscape and "Escape from Flatland"

The pharmaceutical industry has historically relied on "flatland" compound libraries dominated by rigid aromatic rings, which often suffer from poor solubility and high attrition rates in clinical trials[3]. This compound disrupts this limitation. The inherent flexibility of the piperidine chair conformation, combined with the rotational freedom of the cyclopentyl appendage, allows the molecule to dynamically adapt to complex protein binding pockets.

Impact of high Fsp3 on the physicochemical profile and clinical viability of drug candidates.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of this compound hydrochloride typically proceeds via the catalytic hydrogenation of 4-cyclopentylpyridine. The following protocol outlines a highly efficient, scalable reduction method designed to prevent over-reduction or ring-opening[3].

Experimental Protocol: Catalytic Hydrogenation of 4-Cyclopentylpyridine

-

Step 1: Substrate Preparation. Dissolve 4-cyclopentylpyridine (0.72 g, 4.89 mmol, 1.0 equiv) in a suitable polar solvent system (e.g., ethanol or methanol).

-

Step 2: Acidic Modulation. Add an equimolar amount of hydrochloric acid (HCl).

-

Causality: Protonation of the pyridine nitrogen increases the electrophilicity of the aromatic ring, significantly accelerating the reduction process and ensuring the final product precipitates directly as a stable hydrochloride salt[3].

-

-

Step 3: Catalyst Introduction. Introduce Platinum(IV) oxide (PtO₂, Adams' catalyst) in catalytic amounts.

-

Causality: PtO₂ is highly selective for the reduction of pyridines to piperidines under mild conditions, avoiding the cleavage of the cyclopentyl C-C bond that might occur with more aggressive catalysts like Palladium on Carbon (Pd/C) at high temperatures.

-

-

Step 4: Hydrogenation. Purge the reaction vessel and subject the mixture to a hydrogen (H₂) atmosphere at room temperature until hydrogen uptake ceases.

-

Step 5: Termination and Isolation. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Causality: Celite traps fine, pyrophoric catalyst particulates, preventing product contamination and ensuring high purity. Concentrate the filtrate under reduced pressure.

-

-

Step 6: Self-Validation. The system validates its own success through isolation and spectral confirmation. The title compound should precipitate as an off-white solid with a near-quantitative yield (approx. 0.92 g, 4.85 mmol, 99%). Structural integrity is confirmed via melting point analysis (expected: 238 °C) and ¹H NMR (CDCl₃, 500 MHz), which must show the complete disappearance of aromatic protons and the emergence of broad singlets at δ 9.45 and 9.16 corresponding to the piperidinium protons[3].

Synthetic workflow of this compound and its application in drug discovery.

Applications in Drug Discovery

Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound is a critical input for Ugi multicomponent reactions (U-3CR and U-4CR). By chemically oxidizing the piperidine to a Δ¹-piperideine, researchers can react it with various isocyanides and carboxylic acids to generate highly functionalized, bioactive pipecolic amides[3]. This highly convergent synthetic approach is invaluable for rapidly generating diverse, 3D-rich compound libraries for high-throughput biological screening.

Allosteric Inhibitors of USP5

Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinase implicated in various oncological pathways. This compound and its structural analogues (such as 4-phenylpiperidine) serve as essential amine building blocks for synthesizing allosteric antagonists targeting the USP5 Zinc-Finger Ubiquitin-Binding Domain (ZnF-UBD)[4].

The saturated piperidine core optimally positions the hydrophobic 4-substituent to engage in critical van der Waals and edge-to-face π-stacking interactions with key residues—most notably Tyr223—within the binding pocket[4]. This precise 3D spatial arrangement, facilitated by the scaffold's geometry, yields low micromolar affinity and high selectivity over structurally similar domains like HDAC6, proving the utility of 4-substituted piperidines in complex target modulation[4].

References

- Source: aksci.

- Source: vu.

- Source: cymitquimica.

- Source: biorxiv.

Sources

Pharmacological Significance of the 4-Cyclopentylpiperidine Moiety in Drug Design

[1]

Executive Summary

The 4-cyclopentylpiperidine moiety represents a critical structural motif in modern medicinal chemistry, serving as a versatile hydrophobic pharmacophore .[1] It is frequently employed to modulate lipophilicity, enhance metabolic stability, and optimize receptor occupancy in G-Protein Coupled Receptors (GPCRs), particularly within the chemokine (CCR5, CCR2) and neurokinin (NK1, NK3) receptor families.

Distinct from its aromatic counterpart (4-phenylpiperidine), the this compound motif offers a high fraction of sp³-hybridized carbons (

Structural & Physicochemical Attributes[3][4][5][6]

The "Escape from Flatland" & Lipophilicity

The transition from a 4-phenylpiperidine to a this compound core is a strategic modification to increase molecular three-dimensionality.[1]

-

Conformational Flexibility: Unlike the planar phenyl ring, the cyclopentyl ring adopts a non-planar "envelope" or "twist" conformation. This allows the moiety to fill hydrophobic pockets that are sterically inaccessible to flat aromatic rings.

-

Lipophilicity (LogP/LogD): The cyclopentyl group is highly lipophilic but lacks the

-electron density of an aromatic ring. This alters the solvation profile and blood-brain barrier (BBB) permeability.[1]

Table 1: Physicochemical Comparison of 4-Substituted Piperidines

| Property | 4-Phenylpiperidine | This compound | Pharmacological Impact |

| Hybridization | Cyclopentyl increases | ||

| Geometry | Planar (Flat) | Pucker (Envelope) | Cyclopentyl fills spherical hydrophobic pockets more efficiently. |

| Electronic | None | Cyclopentyl cannot engage in | |

| Metabolism | High (Para-hydroxylation) | Moderate/Low | Cyclopentyl blocks the rapid CYP450 aromatic oxidation common in phenyl rings. |

| cLogP | ~1.8 - 2.0 | ~2.2 - 2.5 | Cyclopentyl is slightly more lipophilic but lacks specific polarizability.[1] |

Metabolic Stability Advantage

A primary driver for selecting the 4-cyclopentyl moiety is the mitigation of metabolic liability.[1] The 4-phenylpiperidine motif is a known substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which rapidly hydroxylate the para-position of the phenyl ring. Replacing the phenyl ring with a cyclopentyl ring eliminates this aromatic oxidation site, often extending the in vivo half-life (

Pharmacological Applications: Case Studies

Neurokinin Receptor Antagonists (NK3)

The this compound scaffold has been explicitly validated in the design of NK3 receptor antagonists . These receptors are targets for treating schizophrenia and sex-hormone disorders.[1]

-

Mechanism: The bulky cyclopentyl group occupies a deep hydrophobic sub-pocket within the transmembrane domain of the NK3 receptor.

-

Evidence: Patent literature (e.g., CN102356065A) identifies this compound-1,4-dicarboxylate derivatives as key intermediates for high-affinity antagonists [2].[1] The aliphatic bulk provides necessary steric occlusion to prevent agonist binding without the toxicity risks associated with polyaromatic systems.

Chemokine Receptor Modulation (CCR5)

In the development of CCR5 antagonists (e.g., for HIV entry inhibition or inflammation), 4-substituted piperidines are privileged structures.[3]

-

Role: The piperidine nitrogen often forms a salt bridge with a conserved Aspartate/Glutamate residue (e.g., Glu283 in CCR5), while the 4-substituent (cyclopentyl) anchors the molecule in the hydrophobic transmembrane bundle.

-

Differentiation: While 4-phenylpiperidines are common, the 4-cyclopentyl variant is used to fine-tune the residence time and reduce off-target binding to the hERG channel, a common liability for basic lipophilic amines.[1]

USP5 Zinc Finger Inhibitors

Recent SAR studies on Ubiquitin Specific Protease 5 (USP5) inhibitors utilized this compound to probe the ubiquitin-binding pocket.[1]

-

Finding: While the 4-phenyl analog provided

-stacking with Tyr223, the 4-cyclopentyl analog was synthesized to test the necessity of this aromatic interaction.[1] Although it showed lower affinity in this specific case, it served as a critical negative control to prove the existence of the

Synthetic Methodologies

The synthesis of the this compound moiety is robust and scalable.[1] Two primary routes are employed depending on the availability of starting materials.

Route A: Hydrogenation of Pyridines (Industrial Scale)

This is the most direct method, converting 4-cyclopentylpyridine to the piperidine.

-

Reagents:

(gas), -

Conditions: High pressure (50-100 psi) ensures complete reduction of the pyridine ring.[1]

Route B: Reductive Amination (Convergent)

Used when the piperidine ring is formed from acyclic precursors or when introducing the cyclopentyl group to a 4-piperidone.[1]

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for accessing the this compound core.[1] Route A is preferred for scale-up; Route B is preferred for analog generation.[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

Adapted from van der Heijden et al. [4][1]

Objective: Isolate pure this compound from its pyridine precursor.

-

Preparation: Charge a high-pressure hydrogenation vessel with 4-cyclopentylpyridine (1.0 equiv) dissolved in Glacial Acetic Acid (0.5 M concentration).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (

) (5 mol%) under an inert nitrogen atmosphere. -

Hydrogenation: Seal the vessel and purge with

gas three times. Pressurize to 50 psi (3.5 bar) and stir vigorously at room temperature for 12–24 hours. -

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Dissolve the residue in

and treat with

-

-

Purification: Recrystallize the resulting solid from Ethanol/Ether to yield This compound hydrochloride as an off-white solid.[1]

-

Validation: Check melting point (~238°C) and

NMR.

-

Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the intrinsic clearance (

-

Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Expectation: The 4-cyclopentyl derivative should exhibit a significantly lower slope (longer

) compared to the 4-phenyl control due to lack of aromatic hydroxylation.[1]

-

Decision Logic for Moiety Selection

When should a medicinal chemist choose this compound?

Figure 2: Medicinal chemistry decision tree for selecting piperidine 4-substituents.

References

-

BenchChem. (2025).[4] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem Technical Guides. Link

-

Pfizer Products Inc. (2004). Pyrrolopyrimidine A2b Selective Antagonist Compounds, Their Synthesis and Use. WO2004099157A1. (Cited in context of NK3/GPCR piperidine intermediates). Link

-

Melandri, F. D., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Link

-

van der Heijden, G. (2018).[5] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam.[5] Link

Sources

- 1. 1075-89-4|8-Azaspiro[4.5]decane-7,9-dione|BLD Pharm [bldpharm.com]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Document: Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodef... - ChEMBL [ebi.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.vu.nl [research.vu.nl]

Physicochemical Profiling of 4-Cyclopentylpiperidine: pKa Dynamics and Solubility in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Cyclopentylpiperidine is a highly versatile aliphatic heterocycle utilized extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. While the parent piperidine ring is well-characterized, the addition of the lipophilic cyclopentyl moiety at the 4-position fundamentally alters the molecule’s partition coefficient (LogP) and solvation thermodynamics. This whitepaper synthesizes the theoretical physicochemical properties of this compound in organic solvents and provides field-proven, self-validating experimental protocols for determining its non-aqueous pKa and equilibrium solubility.

Structural Causality and pKa Dynamics

The basicity of this compound is primarily governed by its secondary amine core. In aqueous environments, the parent unsubstituted piperidine exhibits a pKa of approximately 11.2[1],[2]. The substitution of a cyclopentyl ring at the 4-position introduces significant steric bulk and lipophilicity. However, because this functional group is separated from the nitrogen center by three aliphatic carbon-carbon bonds, its inductive electronic effect is virtually negligible. Consequently, the aqueous pKa of this compound remains nearly identical to piperidine (~11.1–11.2).

When transitioning to non-aqueous organic solvents, the thermodynamic landscape of protonation shifts dramatically due to changes in the solvent's dielectric constant (

-

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that acts as an excellent hydrogen-bond acceptor but a poor hydrogen-bond donor. Because it cannot effectively solvate the positive charge of the protonated piperidinium species via hydrogen donation, the stability of the conjugate acid decreases. This results in a slight depression of the pKa to approximately 10.9[3].

-

Acetonitrile (MeCN): Acetonitrile possesses a moderate dielectric constant (

) but has exceptionally poor proton-solvating capabilities. This lack of solvation massively shifts the acid-base equilibrium, increasing the apparent pKa of the piperidinium conjugate acid to the 18.9–19.4 range[4],[5].

Table 1: Extrapolated pKa Profile of this compound

| Solvent | Dielectric Constant ( | Predicted pKa (Conjugate Acid) | Mechanistic Rationale |

| Water | 78.4 | 11.1 – 11.2 | Baseline aliphatic amine basicity; optimal proton solvation[2]. |

| DMSO | 46.7 | 10.8 – 11.0 | Reduced hydrogen-bond donation destabilizes the protonated amine[3]. |

| Acetonitrile | 35.9 | 18.9 – 19.4 | Poor solvation of protons shifts the equilibrium heavily toward the protonated state[4],[5]. |

Solubility Profile in Organic Solvents

Direct quantitative solubility data for this compound is sparse in the literature; however, a robust predictive profile can be engineered by analyzing the parent heterocycle alongside structurally analogous lipophilic derivatives like 1-(piperidin-2-ylmethyl)piperidine[6].

Piperidine itself is miscible with water and most organic solvents[1]. The addition of the cyclopentyl moiety significantly increases the molecule's predicted LogP. This structural modification reduces aqueous thermodynamic solubility while exponentially increasing its affinity for non-polar and halogenated organic environments. The molecule's two distinct regions—the polar hydrogen-bond accepting amine and the non-polar aliphatic ring—grant it a highly versatile solubility profile.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Causality / Rationale |

| Protic Polar | Methanol, Ethanol | High (>100 mg/mL) | The secondary amine nitrogen acts as a strong hydrogen-bond acceptor[6]. |

| Aprotic Polar | DMSO, Acetonitrile | High (>50 mg/mL) | Favorable dipole-dipole interactions; excellent for biological assay stock solutions[7]. |

| Halogenated | Dichloromethane (DCM) | Miscible / Very High | The high lipophilicity of the cyclopentyl group perfectly matches the polarizability of DCM[6]. |

| Non-polar | Hexane, Heptane | Moderate to High | The aliphatic cyclopentyl ring overcomes the inherent polarity of the amine core[6]. |

Experimental Methodologies: Self-Validating Systems

To ensure scientific E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step incorporates a causality-driven checkpoint to eliminate common experimental artifacts.

Protocol A: Potentiometric Determination of pKa in Acetonitrile

Measuring pKa in non-aqueous solvents is notoriously prone to error due to liquid junction potentials and atmospheric contamination. This protocol ensures absolute thermodynamic accuracy.

-

System Calibration (Validation Checkpoint): Standard aqueous pH electrodes suffer from severe liquid junction potential drift in organic solvents. Calibrate the glass electrode using a known non-aqueous standard (e.g., Picric acid, pKa = 11.0 in MeCN) to ensure the Nernstian slope is accurate for the specific solvent dielectric[4].

-

Sample Preparation: Dissolve this compound in anhydrous MeCN to a concentration of 1.0 mM. Causality: Aliphatic amines rapidly absorb atmospheric

to form carbamate salts, artificially lowering the apparent basicity[7]. Conducting the preparation and titration under an inert Argon blanket prevents this degradation. -

Titration: Titrate the solution using 0.1 M perchloric acid (

) dissolved in MeCN. Add titrant in 0.05 mL increments, allowing 60 seconds between additions for dynamic equilibration. -

Data Analysis: Plot the electromotive force (EMF) versus titrant volume. The inflection point of the sigmoidal curve yields the half-equivalence point, which corresponds to the non-aqueous pKa.

Caption: Workflow for non-aqueous potentiometric pKa determination.

Protocol B: Shake-Flask Equilibrium Solubility Determination

The shake-flask method remains the gold standard for solubility, provided that kinetic artifacts are rigorously controlled.

-

Saturation: Add an excess amount of solid this compound to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate vial[6].

-

Thermostatic Equilibration: Agitate the vials in a temperature-controlled shaker at exactly 25 °C for 48 hours. Causality: Kinetic dissolution rates can masquerade as thermodynamic solubility limits. A 48-hour equilibration guarantees that the solid-liquid interface has reached true thermodynamic saturation[6].

-

Phase Separation (Validation Checkpoint): Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Micro-particulates suspended in the supernatant cause catastrophic overestimation of solubility. High-speed centrifugation forces phase separation, validating that only the fully solvated monomeric fraction is quantified[6].

-

Quantification: Extract an aliquot of the clear supernatant, dilute it into a compatible mobile phase, and quantify using LC-MS (as aliphatic amines lack the strong chromophores required for standard UV detection).

Caption: Shake-flask equilibrium solubility protocol with self-validating phase separation.

Conclusion

Understanding the physicochemical profile of this compound requires looking beyond standard aqueous metrics. While its aqueous pKa mirrors that of unsubstituted piperidine, its behavior in organic solvents like DMSO and Acetonitrile diverges significantly due to complex solvation thermodynamics. Furthermore, the cyclopentyl substitution grants the molecule a highly privileged solubility profile, making it exceptionally miscible in halogenated and aprotic polar solvents. By utilizing the self-validating protocols outlined above, researchers can accurately map these parameters to optimize downstream synthetic and formulation workflows.

References

-

[6] BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. 6

-

[1] Wikipedia Contributors. Piperidine. Wikipedia, The Free Encyclopedia. 1

-

[3] Studylib. pKa Values Table: Inorganic & Organic Acids (Bordwell pKa Table). 3

-

[2] Williams, R. pKa Data Compiled by R. Williams. Kyoto University. 2

-

[7] Avdeef, A. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC, National Institutes of Health. 7

-

[4] Kaljurand, I., et al. Uncertainty estimation in measurement of pKa values in nonaqueous media: A case study on basicity scale in acetonitrile medium. ResearchGate. 4

-

[5] DePaul University. Electrochemical Studies of Organic and Organometallic Compounds in the Pursuit of Electrocatalytic Carbon Dioxide Reduction. Digital Commons. 5

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. via.library.depaul.edu [via.library.depaul.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

History and development of cyclopentyl-substituted piperidines in medicinal chemistry

Executive Summary: The "Goldilocks" Hydrophobe

In medicinal chemistry, the optimization of aliphatic rings is a high-stakes game of balancing lipophilicity (

This guide focuses on the cyclopentyl-substituted piperidine , a motif that occupies a unique "Goldilocks" zone between the rigid, strained cyclobutyl group and the bulky, chair-locked cyclohexyl group. We will analyze its deployment in CCR2 antagonists, GlyT1 inhibitors, and its controversial role in synthetic opioids, providing a roadmap for its synthesis and optimization.

Structural & Physicochemical Analysis[1][2][3][4]

The cyclopentyl group offers distinct advantages over its aliphatic homologs when attached to a piperidine scaffold (either at the

| Feature | Cyclobutyl | Cyclopentyl | Cyclohexyl |

| Conformation | Puckered (Rigid) | Envelope/Twist (Dynamic) | Chair (Rigid/Locked) |

| Lipophilicity | Moderate | High | Very High |

| Metabolic Liability | Low (Strain) | Moderate (C3/C4 oxidation) | High (C4 oxidation) |

| Steric Volume | ~58 ų | ~75 ų | ~92 ų |

The "Envelope" Effect: unlike the cyclohexyl ring, which sits predominantly in a chair conformation, the cyclopentyl ring undergoes rapid pseudorotation. When attached to a piperidine, this flexibility allows the molecule to "scan" hydrophobic pockets (Induced Fit) without the entropic penalty of a fully open alkyl chain.

Therapeutic Case Studies

A. The Inflammation Frontier: CCR2 Antagonists

The Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor (GPCR) critical for monocyte recruitment in inflammation. Early antagonists failed due to poor pharmacokinetics (PK) and hERG liability.

-

The Challenge: Replace the metabolically labile 4-(4-fluorophenyl)piperidine moiety found in early leads.

-

The Solution: Merck and Vertex explored (4-Arylpiperidin-1-yl)cyclopentanecarboxamides .

-

Mechanism: The cyclopentyl group here acts as a spiro-like spacer or a rigidifying core that orients the piperidine nitrogen toward the orthosteric site (Glu291) while projecting the amide into a secondary binding pocket.

-

Outcome: The cyclopentyl core provided superior residence time (

) compared to acyclic analogs, a critical parameter for CCR2 efficacy (See Vertex/Leiden University studies).

B. CNS Targets: GlyT1 Inhibitors

Glycine Transporter 1 (GlyT1) inhibitors are pursued for Schizophrenia (enhancing NMDA receptor function).[1]

-

SAR Insight: In the optimization of 3-amido-3-aryl-piperidines , Roche scientists investigated

-substitution on the piperidine ring. -

The "Basicity Cliff": Direct

-cyclopentyl substitution often lowered the

C. The Toxicological "Dark Side": Fentanyl Analogs

The potency of the piperidine scaffold is evident in synthetic opioids. Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide) appeared as a designer drug.

-

Pharmacology: The substitution of the propionyl group (in fentanyl) with a cyclopentylcarbonyl group drastically increases lipophilicity, altering blood-brain barrier (BBB) penetration.

-

Metabolism: Unlike the ethyl group, the cyclopentyl ring introduces multiple sites for hydroxylation (Phase I metabolism), creating a complex toxicokinetic profile distinct from the parent drug.

Strategic Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting a cyclopentyl substituent during Lead Optimization.

Figure 1: Strategic decision tree for incorporating cycloalkyl groups onto piperidine scaffolds.

Synthetic Protocols

Constructing the cyclopentyl-piperidine bond requires distinct strategies depending on whether the connection is Carbon-Nitrogen (

Protocol A: Reductive Amination (N-Cyclopentylpiperidine)

The industry standard for installing the cyclopentyl group onto the piperidine nitrogen.

Reagents:

-

Substrate: 4-substituted piperidine derivative (1.0 equiv)

-

Carbonyl Source: Cyclopentanone (1.2 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM

-

Additive: Acetic Acid (catalytic to stoichiometric)

Step-by-Step Workflow:

-

Imine Formation: Dissolve the piperidine and cyclopentanone in DCE. Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? Pre-forming the iminium species prevents direct reduction of the ketone.

-

-

Reduction: Add STAB in one portion. The reaction is mildly exothermic.

-

Why STAB? It is less aggressive than

and will not reduce the ketone before it reacts with the amine.

-

-

Quench: After 4–12 hours (monitor by LCMS), quench with saturated aqueous

. -

Workup: Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Hydrogenation of Pyridines (C-Cyclopentylpiperidine)

Used when the cyclopentyl group is attached to the carbon framework (e.g., 2-cyclopentylpiperidine).

Reagents:

-

Substrate: 2-(Cyclopent-1-en-1-yl)pyridine (via Grignard/Suzuki)

-

Catalyst:

(Adams' Catalyst) or -

Solvent: Ethanol/Acetic Acid (10:1)

-

Hydrogen Source:

gas (balloon or Parr shaker at 50 psi)

Step-by-Step Workflow:

-

Precursor Synthesis: Couple 2-bromopyridine with cyclopentenylboronic acid via Suzuki coupling.

-

Hydrogenation: Dissolve the intermediate in EtOH/AcOH. Add catalyst (5 wt%).

-

Reaction: Hydrogenate at 50 psi for 12 hours.

-

Note: This reduces both the pyridine ring (to piperidine) and the alkene linker.

-

Stereochemistry: This often yields the cis-isomer predominantly if substituents are present.

-

Visualizing the Synthetic Pathway

Figure 2: Reductive amination pathway for N-cyclopentylpiperidine synthesis.

Future Outlook & Metabolic Considerations

The future of this scaffold lies in sp3-richness . As drug discovery moves away from flat aromatic rings ("Escape from Flatland"), the cyclopentyl-piperidine motif provides necessary 3D volume.

Critical Metabolic Note: While the cyclopentyl ring is stable against hydrolysis, it is susceptible to CYP450-mediated hydroxylation (typically at the C3 position of the cyclopentyl ring).

-

Mitigation Strategy: If metabolic clearance is too high, consider introducing a fluorine atom (

) or a methyl group on the cyclopentyl ring to block the site of oxidation, or replacing the ring with a bicyclo[1.1.1]pentane bioisostere.

References

-

Pasternak, A., et al. (2008).[2] "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Liu, K., et al. (2015). "Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor." ChemMedChem. Link

-

Pinard, E., et al. (2010). "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors."[1] Journal of Medicinal Chemistry. Link

-

Watanabe, S., et al. (2017). "Metabolic profiling of new synthetic opioids." Springer Medizin. (Discussing Cyclopentyl fentanyl metabolism). Link

-

BenchChem Protocols. "Synthesis of 2-Cyclopentylpiperidine hydrochloride." Link

Sources

Thermodynamic Stability of 4-Cyclopentylpiperidine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

In the realm of fragment-based drug discovery and rational drug design, the piperidine ring remains one of the most privileged saturated heterocyclic scaffolds. When functionalized at the C4 position with a sterically demanding group—such as a cyclopentyl moiety—the molecule's three-dimensional architecture is strictly governed by thermodynamic principles.

As a Senior Application Scientist, I frequently observe that the failure to account for the conformational dynamics of 4-substituted piperidines leads to unexpected stereochemical outcomes during synthesis and unpredictable target binding affinities. This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-cyclopentylpiperidine derivatives, detailing the causality behind their conformational preferences, the impact on synthetic methodologies (such as multicomponent reactions and epimerizations), and the self-validating analytical protocols required to profile them accurately.

Conformational Thermodynamics and the A-Value

The thermodynamic stability of this compound is fundamentally dictated by the chair-chair interconversion equilibrium. The piperidine ring adopts a chair conformation to minimize torsional strain. A substituent at the C4 position can occupy either an axial or an equatorial vector.

For a bulky cyclopentyl group, the axial conformation forces the substituent into the concave face of the ring, generating severe 1,3-diaxial interactions with the axial protons at C2 and C6[1]. To alleviate this steric clash, the equilibrium is driven almost exclusively toward the equatorial conformer. The free energy difference between the equatorial and axial conformers is quantified by the A-value (

Conformational free energy landscape of this compound derivatives.

Quantitative Thermodynamic Data

To contextualize the steric bulk of the cyclopentyl group, Table 1 summarizes the conformational free energies (A-values) for various C4 substituents. The causality here is direct: as the steric volume of the substituent increases, the entropic and enthalpic penalties of the axial position increase, pushing the Boltzmann distribution toward the equatorial state.

Table 1: Conformational Free Energies (A-values) for C4-Substituents

| C4-Substituent | A-value ( | Approx. Equatorial Preference (298K) | Primary Destabilizing Factor (Axial) |

| Methyl | 1.70 | >94% | 1,3-diaxial H-H clash |

| Ethyl | 1.75 | >95% | Rotational restriction + diaxial clash |

| Isopropyl | 2.15 | >97% | Severe steric bulk |

| Cyclopentyl | ~2.20 | >98% | Rigid ring bulk + 1,3-diaxial clash |

| Phenyl | 2.80 | >99% |

Synthetic Implications: Kinetic vs. Thermodynamic Control

Understanding the thermodynamic stability of the C4-equatorial position is critical when synthesizing complex derivatives, such as bioactive pipecolic amides via Ugi-type three-component reactions (U-3CR)[2].

When an isocyanide attacks a protonated

Furthermore, in the synthesis of 2,4-disubstituted piperidine fragments, initial reactions often yield a kinetic mixture of cis and trans isomers. To access the pure, thermodynamically stable isomer, chemists employ base-mediated epimerization. By enolizing the C2 position, the molecule is allowed to re-protonate. The driving force for this equilibration is the thermodynamic requirement for the bulky C4-cyclopentyl group to remain equatorial, which dictates the relative stereochemistry of the newly formed stereocenter[5].

Thermodynamic epimerization workflow driven by C4-substituent stability.

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability and conformational dynamics of this compound derivatives, empirical data must be coupled with theoretical calculations. Below are two field-proven, self-validating methodologies.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

VT-NMR allows for the direct observation of the chair-chair interconversion. By lowering the temperature, the exchange rate slows down relative to the NMR timescale, leading to peak decoalescence.

-

Rationale: We use Toluene-

rather than CDCl -

Step 1: Sample Preparation. Dissolve 15 mg of the this compound derivative in 0.6 mL of Toluene-

. Add 1 -

Step 2: Temperature Calibration. Do not rely on the NMR console's digital temperature readout. Use a 100% methanol standard sample to calibrate the probe temperature precisely by measuring the chemical shift difference (

) between the CH -

Step 3: Acquisition. Acquire standard 1D

H spectra starting at 298 K. Decrease the temperature in 10 K increments down to 180 K. Allow 15 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube. -

Step 4: Lineshape Analysis. Identify the signal for the axial/equatorial protons adjacent to the nitrogen (C2/C6). As the temperature drops, these will broaden and split (decoalesce).

-

Step 5: Thermodynamic Extraction. Use the Eyring equation (

) at the coalescence temperature (

Protocol 2: Density Functional Theory (DFT) Workflow for Calculation

Computational chemistry provides a self-validating check against empirical NMR data. The choice of functional and basis set is critical for accurate thermodynamic modeling.

-

Rationale: We utilize the M06-2X functional because, unlike standard B3LYP, it is heavily parameterized to account for medium-range electron correlation and dispersion forces—factors that are absolutely critical when modeling the dense steric interactions of a bulky cyclopentyl group[1].

-

Step 1: Conformational Search. Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search to generate all possible rotamers of the cyclopentyl group in both the axial and equatorial piperidine chair forms.

-

Step 2: Geometry Optimization. Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-31G(d) basis set in the gas phase.

-

Step 3: Frequency Calculation (Self-Validation). Run a vibrational frequency calculation at the same level of theory. Crucial validation: Ensure there are zero imaginary frequencies. This confirms the optimized geometry is a true local minimum, not a transition state. Extract the zero-point energy (ZPE) and thermal corrections to entropy (

) and enthalpy ( -

Step 4: Single-Point Energy Refinement. Perform a high-level single-point energy calculation using an extended basis set (M06-2X/def2-TZVP) and a continuum solvation model (e.g., SMD for toluene or water) to simulate the experimental environment.

-

Step 5: Data Synthesis. Calculate the relative Gibbs free energy (

) between the axial and equatorial conformers to theoretically validate the A-value and the expected Boltzmann population.

References

1.[2] van der Heijden, G. (2018). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. [PhD-Thesis, Vrije Universiteit Amsterdam]. Available at: [Link] 2.[4] Vrije Universiteit Amsterdam Research Portal. Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. Available at:[Link] 3.[3] Vrije Universiteit Amsterdam Research Portal. MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals (Mechanistic Pathways). Available at:[Link] 4.[5] White Rose eTheses Online. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Available at:[Link] 5.[1] Master Organic Chemistry. Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Available at: [Link]

Sources

The Strategic Role of 4-Cyclopentylpiperidine in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery and organic synthesis, the selection of secondary amine building blocks dictates not only the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) but also the efficiency of the synthetic route. 4-Cyclopentylpiperidine (often utilized as its hydrochloride salt, CAS: 1354962-37-0) has emerged as a highly versatile scaffold[1]. By combining the predictable basicity and hydrogen-bond acceptor capabilities of a piperidine core with the dense, aliphatic steric bulk of a cyclopentyl ring at the C4 position, this molecule serves as a critical node in the synthesis of complex peptidomimetics and allosteric enzyme inhibitors.

This technical guide explores the mechanistic utility of this compound, detailing its role in multicomponent reactions (MCRs) and targeted protein modulation, supported by self-validating experimental protocols.

Structural Dynamics & Physicochemical Profile

The utility of this compound stems from its unique spatial geometry. The secondary amine nitrogen acts as a potent nucleophile in

When incorporated into a drug scaffold, the cyclopentyl moiety excels at occupying deep, hydrophobic pockets within target proteins. This aliphatic bulk restricts the conformational flexibility of the piperidine ring, locking the molecule into favorable binding poses that enhance target affinity while reducing off-target promiscuity.

Application I: Multicomponent Reactions (MCRs) & Peptidomimetics

One of the most powerful applications of this compound is its use as a precursor in the Ugi multicomponent reaction (U-3CR/U-4CR) for the synthesis of complex pipecolic amides[2]. Pipecolic acid derivatives are structural homologs of proline and are ubiquitous in bioactive compounds, including the anticoagulant argatroban.

To utilize this compound in these reactions, the secondary amine is first oxidized to a

Workflow of Ugi-3CR utilizing this compound for pipecolic amide synthesis.

Application II: Allosteric Modulators (USP5 Inhibition)

Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme implicated in neuropathic pain and various cancers. It functions by cleaving unanchored polyubiquitin chains. Recently, this compound was identified as a critical building block in the development of the first allosteric inhibitors targeting the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5[4].

During structure-activity relationship (SAR) optimization, researchers discovered that substituting the piperidine C4 position with a cyclopentyl group (Compound 23) yielded highly effective binding to the C-terminal ubiquitin-binding site[5]. The hydrophobic cyclopentyl ring perfectly anchors the inhibitor into the ZnF-UBD, displacing unanchored ubiquitin and allosterically shutting down the enzyme's catalytic activity.

Allosteric inhibition mechanism of USP5 via this compound derivative binding.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the SAR data for USP5 ZnF-UBD inhibitors utilizing different piperidine building blocks, demonstrating why the cyclopentyl substitution is structurally favored[4][5].

| Compound ID | Amine Building Block | Synthetic Yield | Target Affinity ( | Structural Rationale |

| Compound 4 | 4-Phenylpiperidine | ~50% | 34 µM | Aromatic ring provides strong hydrophobic contacts but increases planar rigidity. |

| Compound 23 | This compound | 53% | 33 µM | Aliphatic ring maintains high affinity while offering superior 3D spatial coverage. |

| Compound 22 | 4-(Dimethylamino)piperidine | 47% | > 1 mM (No Binding) | Polar basic group at C4 completely disrupts binding to the hydrophobic ZnF-UBD pocket. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality and in-process validation steps.

Protocol A: Synthesis of USP5 Inhibitor Scaffold via Sulfonamide Coupling

Objective: Couple this compound with 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid to yield the active allosteric inhibitor[4].

-

Preparation of the Reaction Matrix:

-

Suspend 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid (0.194 mmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

-

Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that solubilizes the intermediate without reacting with the highly electrophilic sulfonyl chloride.

-

-

Amine Activation & Addition:

-

Add this compound hydrochloride (50 mg, 0.264 mmol) to the suspension, followed immediately by N,N-Diisopropylethylamine (DIPEA, 68 µL, 0.389 mmol).

-

Causality: DIPEA is a sterically hindered base. It deprotonates the hydrochloride salt to liberate the nucleophilic free amine of this compound, while its bulky isopropyl groups prevent it from competing for the sulfonyl chloride. It also neutralizes the HCl byproduct, driving the reaction forward.

-

-

In-Process Validation (Self-Validating Checkpoint):

-

Stir at room temperature for 30 minutes. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed complete when the starting sulfonyl chloride peak is entirely consumed, and a single major product peak emerges.

-

-

Workup & Isolation:

-

Evaporate the volatiles under reduced pressure to yield a crude solid.

-

Resuspend the solid in a biphasic mixture of DCM (10 mL) and 10% aqueous HCl (10 mL).

-

Causality: The acidic aqueous layer ensures the carboxylic acid moiety of the product remains protonated (neutral), decreasing its aqueous solubility. The product precipitates as an insoluble white powder at the interface of the two layers, allowing for simple isolation via vacuum filtration (Yield: 53%)[5].

-

Protocol B: Oxidation to -Piperideine for Ugi-3CR

Objective: Convert this compound to its corresponding cyclic imine[2].

-

N-Chlorination:

-

Dissolve this compound in diethyl ether and cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise.

-

Causality: NCS selectively transfers a chlorine atom to the secondary amine nitrogen, forming an N-chloro intermediate. The low temperature prevents unwanted ring-opening or over-oxidation side reactions.

-

-

Elimination:

-

Filter off the succinimide byproduct. Treat the filtrate with a solution of potassium hydroxide (KOH) in absolute ethanol.

-

Causality: The strong base induces an E2 elimination of HCl, forming the

-piperideine double bond.

-

-

Validation Checkpoint:

-

Monitor via FTIR spectroscopy. The disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹) confirms successful conversion prior to deployment in the MCR.

-

References

-

van der Heijden, G. (2018). "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals". VU Research Portal. Available at:[Link]

-

Harding, R. J., et al. (2021). "Structure Activity Relationship of USP5 Allosteric Inhibitors". bioRxiv. Available at:[Link]

Sources

The Lipophilic Clamp: Conformational Dynamics of the Cyclopentyl-Piperidine Scaffold

Topic: Conformational Analysis of the Cyclopentyl Group on the Piperidine Ring Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The cyclopentyl-piperidine motif is a privileged pharmacophore in modern drug discovery, appearing frequently in GPCR antagonists (e.g., CCR5 inhibitors) and kinase inhibitors. Its utility lies in the cyclopentyl group’s ability to fill hydrophobic pockets while simultaneously restricting the conformational flexibility of the piperidine ring .

However, this interaction is non-trivial. Unlike simple alkyl substituents, the cyclopentyl group is not a rigid entity; it undergoes rapid pseudorotation. This guide details the thermodynamic and kinetic determinants of this system, providing a rigorous analytical framework for researchers to characterize these conformers in solution.

Structural Fundamentals: The interacting Ring Systems

To understand the composite system, we must first decouple the dynamics of the individual rings.

The Piperidine Chair

The piperidine ring predominantly adopts a chair conformation (

-

Bond Shortening: The C–N bond (1.47 Å) is shorter than the C–C bond (1.54 Å), increasing steric crowding for substituents adjacent to the nitrogen.

-

Nitrogen Inversion: The lone pair on the nitrogen allows for rapid inversion (barrier ~6–10 kcal/mol). Substituents on the nitrogen can adopt either an axial or equatorial orientation.[1][2]

Cyclopentyl Pseudorotation

The cyclopentyl group is never planar. It exists in a dynamic equilibrium between envelope (

-

Pseudorotation: The ring "ripples" with a near-zero energy barrier, meaning the specific carbon atom at the "flap" of the envelope changes constantly.

-

Implication: When attached to piperidine, the cyclopentyl group acts as a "wobbling" steric bulk, creating a swept volume larger than its static Van der Waals radius suggests.

Thermodynamic Determinants: Sterics vs. Electronics

The conformation of N-cyclopentylpiperidine is governed by the competition between 1,3-diaxial interactions (steric) and the anomeric effect (electronic).

The A-Value Analysis

In cyclohexane, the A-value (free energy difference between axial and equatorial conformers) of a cyclopentyl group is approximately 2.15 kcal/mol , favoring the equatorial position.

On the piperidine nitrogen, this preference is amplified.[2]

-

N-Lone Pair: Small effective size.

-

N-Cyclopentyl: Large effective size.

-

Result: The equilibrium is heavily shifted toward the N-equatorial conformer (>95% population at RT). The 1,3-diaxial interaction between the axial cyclopentyl group and the C3/C5 axial protons is energetically prohibitive.

The "Locking" Effect

Because the cyclopentyl group is bulky, it essentially "locks" the piperidine ring inversion. For the piperidine to flip (Chair

Analytical Methodologies

Characterizing this dynamic system requires a multi-faceted approach. Static methods (X-ray) often miss the solution-state dynamics relevant to biological binding.

Computational Workflow (DFT)

Density Functional Theory (DFT) is the first line of analysis.

-

Recommended Functional: M06-2X or wB97X-D (essential for capturing dispersion forces in bulky alkyl groups).

-

Basis Set: cc-pVDZ or def2-SVP for screening; cc-pVTZ for final energies.

-

Solvation: IEFPCM or SMD models (chloroform or DMSO) are critical, as vacuum calculations overemphasize electrostatic interactions.

Nuclear Magnetic Resonance (NMR)

-

Variable Temperature (VT) NMR: At room temperature, signals may be averaged due to rapid N-inversion. Cooling the sample (typically to -40°C or -60°C in CD₂Cl₂) slows the exchange, resolving distinct axial/equatorial conformers (decoalescence).

-

NOESY/ROESY: Crucial for determining the spatial orientation of the cyclopentyl methine proton relative to the piperidine ring protons.

-

Equatorial Cyclopentyl: Strong NOE to piperidine C2/C6 axial protons.

-

Axial Cyclopentyl: Strong NOE to piperidine C3/C5 axial protons.

-

Visualization of the Workflow

Figure 1: Integrated workflow for determining the conformational preference of N-cyclopentylpiperidine derivatives.

Experimental Protocol: Self-Validating NMR Analysis

This protocol ensures the distinction between rapid averaging and a true single conformer.

Objective: Determine the axial/equatorial ratio of the N-cyclopentyl group.

Materials

-

Compound: >5 mg of pure cyclopentyl-piperidine derivative.

-

Solvent: CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8.

-

Note: CDCl₃ is often too acidic and can affect N-lone pair dynamics; CD₂Cl₂ allows lower temperatures (-90°C).

-

Step-by-Step Methodology

-

Reference Spectrum (298 K):

-

T1 Relaxation Measurement:

-

Before running NOE, measure T1 relaxation times.

-

Why? NOE buildup depends on T1. Using a mixing time (

) > T1 leads to spin diffusion, causing false positives. -

Standard: Set

to approx 60-80% of the shortest T1.

-

-

Variable Temperature (VT) Ramp:

-

Cool the probe in 10°C increments: 298K

273K -

Self-Validation: Look for the "decoalescence point" where broad peaks split into two distinct sets (major/minor conformers).

-

If peaks remain sharp down to 200K, the system is effectively locked in one conformation (likely Equatorial).

-

-

1D-NOE Difference (Low Temp):

-

Perform at the lowest temperature where solubility is maintained.

-

Irradiate the Cyclopentyl Methine proton.

-

Observation A: Enhancement of Piperidine C2/C6 axial protons

Equatorial Cyclopentyl (Major). -

Observation B: Enhancement of Piperidine C3/C5 axial protons

Axial Cyclopentyl (Rare/Minor).

-

Data Interpretation Table

| Parameter | Equatorial N-Cyclopentyl | Axial N-Cyclopentyl |

| Relative Energy | 0.0 kcal/mol (Ground State) | +2.5 to 4.0 kcal/mol |

| ¹H NMR (Methine) | Shielded (Upfield) | Deshielded (Downfield) |

| ³J(H2ax, H3ax) | Large (~10-12 Hz) | Reduced (due to ring flattening) |

| Key NOE | H-Methine | H-Methine |

References

-

BenchChem. (2025).[1][3][4] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Heterocycles).

-

National Institutes of Health (PubChem). (2025). Cyclopentylcyclohexane (Compound Summary).[5][6] Retrieved from

-

Kolocouris, A., et al. (1998).[7] Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Journal of the Chemical Society, Perkin Transactions 2.[7] Retrieved from

- Hardegger, L. A., et al. (2011). Systematic Investigation of Conformational Preferences of Piperidine-Based Ligands. ChemMedChem. (Contextualizes the "Lipophilic Clamp" in drug design).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. osti.gov [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentylcyclohexane [webbook.nist.gov]

- 6. Cyclopentylcyclohexane | C11H20 | CID 137104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Metabolic Stability Predictions for 4-Cyclopentylpiperidine Scaffolds: A Technical Guide

Executive Summary

The 4-cyclopentylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core linker in GPCR modulators (e.g., CCR5 antagonists, opioid receptor ligands) and monoamine transporter inhibitors. However, its utility is often compromised by rapid oxidative clearance. This guide provides a comprehensive technical framework for predicting, assessing, and optimizing the metabolic stability of this specific scaffold. It synthesizes mechanistic insights into Cytochrome P450 (CYP) mediated oxidation with practical in silico and in vitro workflows.

Structural Analysis & Metabolic Liabilities[1][2][3][4]

To predict stability, one must first deconstruct the scaffold into its distinct metabolic zones. The this compound moiety presents a "dual-threat" liability profile driven by the basic nitrogen of the piperidine and the lipophilic surface area of the cyclopentyl ring.

Zone A: The Piperidine Ring (Nitrogen-Driven Oxidation)

The piperidine nitrogen is the primary anchor for CYP binding, particularly for CYP2D6 (which prefers basic amines) and CYP3A4 .

-

Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

-

Pathway 1: N-Oxidation. Direct oxidation of the nitrogen lone pair to form a stable N-oxide metabolite.

-

Pathway 2:

-Carbon Hydroxylation. This is the critical clearance route. Abstraction of the hydrogen at the C2 or C6 position (adjacent to nitrogen) forms an unstable carbinolamine intermediate. This species spontaneously collapses via ring-opening to form an amino-aldehyde or oxidizes further to a lactam [1].

Zone B: The Cyclopentyl Ring (Lipophilicity-Driven Oxidation)

The cyclopentyl group serves as a "grease ball" that increases binding affinity to the lipophilic CYP active sites.

-

Regioselectivity: Hydroxylation typically occurs at the C3 or C4 positions (remote from the piperidine attachment). This is driven by the lower Bond Dissociation Energy (BDE) of secondary carbons compared to the tertiary C1, and steric accessibility relative to the hindered C2/C5 positions [2].

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold.

Figure 1: Divergent metabolic pathways for this compound showing N-oxidation, α-carbon instability, and remote cycloalkyl hydroxylation.

In Silico Prediction Framework[8][9]

Before synthesis, computational tools should be deployed to rank designs. A combination of Site of Metabolism (SOM) prediction and Quantum Mechanics (QM) is recommended.

Protocol: SOM Prediction & Ranking

-

Structure Preparation: Generate 3D conformers of the ligand. The "chair" conformation of piperidine and the "envelope" conformation of cyclopentyl are energetically favorable and relevant for CYP binding.

-

Tool Selection: Use knowledge-based or reactivity-based algorithms (e.g., SMARTCyp, StarDrop FAME, or Xenosite) [3].

-

SMARTCyp is particularly effective here as it utilizes DFT-calculated activation energies for specific fragments (e.g., N-alkyl piperidines).

-

-

Analysis: Look for the "Metabolic Lability Score".

-

High Risk: Piperidine C2/C6 hydrogens.

-

Medium Risk: Cyclopentyl C3/C4 hydrogens.

-

Low Risk: Bridgehead carbons (sterically shielded).

-

Advanced: Bond Dissociation Energy (BDE) Calculation

For critical lead optimization, calculate the Homolytic Bond Dissociation Energy (H-BDE) for abstractable protons using DFT (e.g., B3LYP/6-31G* level).

-

Target Metric: H-BDE < 95 kcal/mol indicates a metabolic "soft spot" highly susceptible to CYP-mediated radical abstraction [4].

In Vitro Experimental Validation

The "Gold Standard" for validating these predictions is the Microsomal Stability Assay. This protocol determines the Intrinsic Clearance (

Experimental Design

-

Cofactor: NADPH (required for CYP activity).

-

Control: Verapamil (high clearance) and Warfarin (low clearance).

Step-by-Step Protocol

This protocol ensures data integrity through rigorous quenching and internal standard normalization [5].

| Step | Action | Critical Technical Note |

| 1. Prep | Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). | Keep DMSO < 0.1% to avoid CYP inhibition. |

| 2. Pre-Incubation | Mix compound + HLM (0.5 mg/mL protein). Incubate at 37°C for 5 min. | Allows thermal equilibration and non-specific binding. |

| 3. Initiation | Add NADPH regenerating system (1 mM final conc). | Time = 0 start. |

| 4. Sampling | Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min. | Precision timing is vital for linear regression. |

| 5. Quenching | Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard. | ACN precipitates proteins immediately, stopping metabolism. |

| 6. Analysis | Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. | Monitor parent ion depletion (MRM mode). |

Data Processing Workflow

The following DOT diagram outlines the logic flow for calculating intrinsic clearance from raw LC-MS data.

Figure 2: Calculation workflow for deriving intrinsic clearance (

Structural Optimization Strategies

If the scaffold shows high instability (

Strategy A: Deuterium Substitution

Replace hydrogens at the piperidine C2/C6 positions with Deuterium.

-

Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce the rate of HAT by CYP enzymes without changing binding affinity [6].

Strategy B: Fluorination of the Cyclopentyl Ring

Introduce fluorine atoms at the C3 or C4 positions of the cyclopentyl ring.

-

Rationale: Fluorine is highly electronegative and forms a strong C-F bond, effectively blocking oxidative attack at that position. It also lowers the LogD, potentially reducing overall CYP affinity.

Strategy C: Reducing Basicity

Add an electron-withdrawing group (e.g., -CF3, -CN) to the piperidine nitrogen or adjacent carbon.

-

Rationale: Reducing the pKa of the amine reduces the percentage of the molecule that is protonated at physiological pH. Since CYP2D6 binding is driven by an ionic interaction with an aspartic acid residue in the active site, lower basicity often correlates with lower CYP2D6 clearance [7].

References

-

Fu, Z., Yang, L., Sun, D., et al. (2020).[1] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Link

-

Rydberg, P., & Olsen, L. (2011). Ligand-Based Site of Metabolism Prediction for Cytochrome P450 2D6. ACS Medicinal Chemistry Letters. Link

-

Tarcsay, Á., & Keserű, G. M. (2011).[7] In silico site of metabolism prediction of cytochrome P450-mediated biotransformations. Expert Opinion on Drug Metabolism & Toxicology. Link

-

Olsen, L., et al. (2015). Bond Dissociation Energies in Drug Design and Metabolic Stability. Journal of Chemical Information and Modeling. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

-

Comparison of Morpholine vs Piperidine Stability . BenchChem Technical Guides. Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. courses.washington.edu [courses.washington.edu]

- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 5. protocols.io [protocols.io]

- 6. Metabolic Stability Assays [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

Escaping Flatland in GPCR Ligand Design: A Technical Guide to the 4-Cyclopentylpiperidine Scaffold

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) ligand discovery, the piperidine ring is a ubiquitous pharmacophore. Historically, 4-phenylpiperidines have dominated the design of neuroleptics and analgesics. However, the modern medicinal chemistry paradigm emphasizes "Escaping Flatland"—increasing the fraction of

As a Senior Application Scientist, I present this whitepaper to dissect the utility of 4-cyclopentylpiperidine [1]. By replacing planar aromatic rings with a flexible, saturated cyclopentyl moiety, researchers can precisely tune the physicochemical properties of GPCR ligands. This guide explores the structural rationale, target-specific applications (such as NK3 and H3 receptors), and provides self-validating experimental protocols for deploying this privileged scaffold.

Physicochemical Rationale: Causality in Scaffold Selection

The decision to utilize this compound over traditional analogs is driven by strict physicochemical causality:

-

Mitigation of

Stacking Liabilities: The hERG potassium channel, a primary anti-target in drug discovery, features a highly lipophilic central cavity lined with aromatic residues (e.g., Tyr652, Phe656). 4-phenylpiperidines often trigger hERG blockade via -

Conformational Flexibility: Unlike the rigid chair conformation of a cyclohexyl ring, the cyclopentyl group rapidly interconverts between envelope and half-chair conformations. This dynamic flexibility allows the ligand to adopt an induced fit within the tight hydrophobic sub-clefts of GPCR transmembrane (TM) bundles.

-

Basicity Modulation: The aliphatic nature of the cyclopentyl group exerts a different inductive effect (+I) compared to an electron-withdrawing phenyl ring, subtly increasing the

of the piperidine nitrogen. This ensures optimal protonation at physiological pH, which is critical for forming the canonical salt bridge with the highly conserved Aspartate residue (e.g., Asp

Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts when transitioning between C4-substituted piperidine pharmacophores.

| Pharmacophore | Approx. ClogP Shift | Conformational State | hERG Liability Risk | Typical GPCR / Target Application | |

| 4-Phenylpiperidine | +2.1 | Low | Rigid (Planar aromatic) | High ( | Dopamine D2, Opioid ( |

| 4-Cyclohexylpiperidine | +2.5 | High | Rigid (Chair) | Low | Broad-spectrum hydrophobic |

| This compound | +2.0 | High | Flexible (Envelope) | Low | NK3, Histamine H3 [3][4] |

| 4-Methylpiperidine | +0.5 | High | Flexible | Very Low | Fragment-based screening |

Applications in GPCR Ligand Research

While this compound is frequently utilized as a building block in non-GPCR targets (such as allosteric inhibitors for USP5 [1] and multicomponent API synthesis [2]), its structural geometry makes it a highly effective fragment in specific GPCR families.

Neurokinin 3 (NK3) Receptor Antagonists

The NK3 receptor, coupled to the

Histamine H3 Receptor Ligands

The H3 receptor (

Caption: Divergent GPCR signaling pathways (Gq and Gi) modulated by this compound derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) and statistical validation thresholds to prevent the propagation of false positives or synthetic artifacts.

Protocol A: Synthesis of this compound Amide Derivatives

This protocol describes the coupling of this compound hydrochloride [2] to a carboxylic acid to generate a GPCR ligand library.

-

Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

-

Amine Addition: Add this compound hydrochloride (1.1 eq) to the reaction mixture.

-

Self-Validation (IPC): After 2 hours, sample 10

L of the reaction, dilute in 1 mL Acetonitrile, and inject into LC-MS. Validation Threshold: The reaction must show >95% consumption of the starting carboxylic acid and the presence of the desired product mass -

Workup & Purification: Quench with saturated

, extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over -

Final Quality Control: Confirm structure via

-NMR and ensure purity is

Protocol B: GPCR Radioligand Binding Assay (e.g., NK3 Receptor)

This protocol determines the binding affinity (

-

Membrane Preparation: Harvest CHO cells stably expressing the human NK3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

-

Assay Setup (96-well format):

-

Total Binding (TB) Wells: Add 50

L buffer + 50 -

Non-Specific Binding (NSB) Wells: Add 50

L cold reference ligand (10 -

Test Wells: Add 50

L of this compound derivative (dose-response,

-

-

Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI. Wash filters 3x with ice-cold buffer.

-

Self-Validation & Data Analysis:

-

Calculate the Z'-factor using TB and NSB wells:

. -

Validation Threshold: If

, the assay plate is rejected due to poor signal-to-noise ratio. -

If validated, calculate the

using non-linear regression and convert to

-

Caption: GPCR Ligand Screening Workflow utilizing the this compound scaffold.

References

-

Structure Activity Relationship of USP5 Allosteric Inhibitors bioRxiv URL:[Link][1]

-

MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals VU Research Portal URL:[Link][2]

-

CN102356065A - Piperidine derivatives as NK3 receptor antagonists Google Patents URL:[3]

-

AU2006253863A1 - Substituted piperidines as histamine H3 receptor ligands Google Patents URL:[4]

Sources

Methodological & Application

Standard protocols for the synthesis of 4-cyclopentylpiperidine

Application Note: Standard Protocols for the Synthesis of 4-Cyclopentylpiperidine

Introduction & Scope

The 4-substituted piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous GPCR ligands (e.g., opioid receptors, chemokine receptors) and kinase inhibitors.[1] Specifically, This compound represents a critical lipophilic building block where the cyclopentyl group provides metabolic stability and hydrophobic bulk superior to simple alkyl chains.[1]

This guide outlines two distinct, validated protocols for the synthesis of this compound (CAS: 140685-64-1). The choice of method depends on the starting material availability and scale requirements:

-

Method A (The "Aromatic Reduction" Route): Ideal for scale-up. Involves the catalytic hydrogenation of 4-cyclopentylpyridine.

-

Method B (The "Constructive" Route): Ideal for laboratory discovery. Involves Grignard addition to

-protected-4-piperidone followed by dehydration and reduction.[1]

Retrosynthetic Analysis

The strategic disconnection of this compound reveals two primary pathways. Method A relies on the saturation of the pyridine ring, a high-atom-economy process. Method B constructs the C4-C(cyclopentyl) bond via nucleophilic addition to a ketone.

Figure 1: Retrosynthetic disconnection of the target scaffold.

Method A: Hydrogenation of 4-Cyclopentylpyridine

This method is preferred for multi-gram to kilogram scale synthesis due to its operational simplicity and high atom economy.[1] The precursor, 4-cyclopentylpyridine, can be obtained via Minisci reaction or Suzuki coupling (e.g., 4-chloropyridine + cyclopentylboronic acid).[1]

Reaction Scheme

[1]Experimental Protocol

Materials:

-

4-Cyclopentylpyridine (1.0 equiv)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%) OR 5% Rh/C (5 wt%)[1]

-

Glacial Acetic Acid (0.5 M concentration relative to substrate)[1]

-

Concentrated HCl (1.1 equiv, optional to accelerate kinetics)

Step-by-Step Workflow:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-cyclopentylpyridine (e.g., 10.0 g) in glacial acetic acid (130 mL).

-

Note: Protonation of the pyridine nitrogen activates the ring toward reduction. Adding 1.1 equiv of HCl can further increase the rate but requires corrosion-resistant equipment [1].

-

-

Catalyst Addition: Carefully add PtO₂ (0.5 g) or 5% Rh/C (0.5 g) under an inert nitrogen atmosphere.[1]

-

Safety: Dry noble metal catalysts can be pyrophoric.[1] Wet the catalyst with a small amount of solvent or water before addition.

-

-

Hydrogenation: Seal the reactor. Purge three times with N₂ (30 psi) and three times with H₂ (30 psi). Pressurize to 50–60 psi H₂ and heat to 50 °C.

-

Monitoring: Stir vigorously. Monitor H₂ uptake. Reaction typically completes in 4–12 hours.[1]

-

Workup:

-

Cool to room temperature and vent H₂.

-

Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[1]

-

Concentrate the filtrate to remove bulk acetic acid.

-

Basification: Dissolve residue in water/ice and basify to pH >12 using 6M NaOH.

-

Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

-

Purification: Distillation under reduced pressure or conversion to the HCl salt (using 4M HCl in dioxane) for crystallization.

Figure 2: Workflow for the catalytic hydrogenation of 4-cyclopentylpyridine.[1]

Method B: Grignard Addition & Dehydration

This route is ubiquitous in discovery chemistry because it starts from the inexpensive, commercially available

Reaction Scheme

-

Addition:

-Boc-4-piperidone + CyclopentylMgBr -

Dehydration: Tertiary Alcohol

Tetrahydropyridine (Alkene)[1] -

Reduction: Tetrahydropyridine

this compound[1]

Experimental Protocol

Step 1: Grignard Addition [3]

-

Reagents:

-Boc-4-piperidone (1.0 equiv), Cyclopentylmagnesium bromide (1.2 equiv, 2M in ether).[1] -

Procedure:

Step 2: Dehydration

-

Reagents: Crude alcohol from Step 1,

-Toluenesulfonic acid (pTsOH) (0.1 equiv) or TFA.[1] -

Procedure:

-

Dissolve the crude alcohol in Toluene. Add pTsOH.[1]

-

Reflux with a Dean-Stark trap to remove water (approx. 2–4 hours).[1]

-

Note: This step often cleaves the Boc group if strong acid/high heat is used. If Boc cleavage occurs, the product is 4-(cyclopent-1-en-1-yl)piperidine [2].[1] If Boc is desired, use mild dehydration (e.g., MsCl/Et₃N then DBU).[1]

-

Standard workup (NaHCO₃ wash, extraction) yields the alkene intermediate.[1]

-

Step 3: Hydrogenation

-

Reagents: Alkene intermediate, 10% Pd/C, MeOH.

-

Procedure:

Figure 3: Stepwise construction via Grignard addition and dehydration.

Comparative Analysis & Data Summary

| Feature | Method A (Pyridine Reduction) | Method B (Grignard Route) |

| Step Count | 1 (from Pyridine) | 3 (Addition, Dehydration, Red.)[1] |

| Overall Yield | High (85–95%) | Moderate (50–70% over 3 steps) |

| Atom Economy | Excellent | Moderate (Loss of H₂O, Mg salts) |

| Safety Profile | High Pressure H₂ required | Exothermic Grignard; Acid reflux |

| Scalability | Preferred for >100g | Preferred for <10g or analogs |

| Key Impurity | Partially reduced tetrahydropyridine | Elimination isomers, unreacted ketone |

Critical Application Notes

-

Catalyst Poisoning (Method A): Pyridines can poison noble metal catalysts.[1] The use of acetic acid or HCl prevents the formation of strong N-Metal bonds, significantly increasing turnover frequency [3].

-

Regioselectivity (Method B): During dehydration, the double bond forms predominantly within the piperidine ring (endocyclic) rather than on the cyclopentyl ring (exocyclic) due to thermodynamic stability (Zaitsev's rule). Both isomers reduce to the same final product.

-

Salt Formation: The free base is an oil and absorbs CO₂ from air. For storage, convert to the Hydrochloride (HCl) or Tartrate salt immediately after isolation.[1]

-

Protocol: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise.[1] Filter the white precipitate.

-

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Dalian Institute of Chemical Physics. Available at: [Link][1]

-